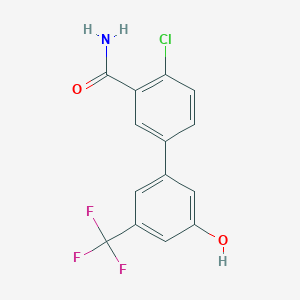
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% (5-F3MCP) is a synthetic compound that has been studied in a variety of scientific research applications. It has been used in the synthesis of various compounds and has been studied for its potential applications in drug discovery, biochemistry, and physiology. In
Applications De Recherche Scientifique
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 5-fluoro-3-methyl-4-methoxybenzoic acid and 5-fluoro-3-methyl-4-methoxybenzaldehyde. It has also been used in the synthesis of various drugs, such as 2-amino-4-fluoro-6-methylbenzothiazole and 5-fluoro-3-methyl-4-methoxybenzamide. Additionally, 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% has been used as a precursor in the synthesis of various fluoroalkyl-substituted compounds, such as 5-fluoro-3-methyl-4-methoxybenzoic acid and 5-fluoro-3-methyl-4-methoxybenzaldehyde.
Mécanisme D'action
The mechanism of action of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that the compound interacts with various enzymes and receptors in the body. It is also believed to interact with various proteins and lipids, which may be involved in the regulation of various biochemical and physiological processes. Additionally, it is believed that 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% may interact with various receptors in the central nervous system, which could potentially be involved in the regulation of various neurological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, it has been shown to have an inhibitory effect on the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Additionally, it has been shown to have an inhibitory effect on the enzyme phospholipase A2 (PLA2), which is involved in the breakdown of phospholipids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is relatively inexpensive and readily available. Furthermore, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments.
However, there are some limitations to the use of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments. For example, it is not soluble in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments. Furthermore, it is not very stable at high temperatures, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% are vast and there are many future directions that can be explored. For example, further research could be conducted to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in drug discovery and drug development. Additionally, further research could be conducted to explore the potential applications of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in biotechnology and nanotechnology. Furthermore, further research could be conducted to explore the potential applications of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in the synthesis of various compounds and drugs. Finally, further research could be conducted to explore the potential applications of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% in the development of new materials and technologies.
Méthodes De Synthèse
5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% is synthesized through a reaction between 4-methoxycarbonylphenol and 3-trifluoromethylphenol. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate, and is carried out in an organic solvent, such as dichloromethane. The reaction is typically carried out at room temperature and yields a 95% pure product of 5-(3-Fluoro-4-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%.
Propriétés
IUPAC Name |
methyl 2-fluoro-4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLIQTBECHJBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686716 |
Source


|
| Record name | Methyl 3-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-04-6 |
Source


|
| Record name | Methyl 3-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384722.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384729.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384735.png)




![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)




